tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20157065
InChI: InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1
SMILES:
Molecular Formula: C45H55N5O7
Molecular Weight: 777.9 g/mol

tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate

CAS No.:

Cat. No.: VC20157065

Molecular Formula: C45H55N5O7

Molecular Weight: 777.9 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate -

Specification

Molecular Formula C45H55N5O7
Molecular Weight 777.9 g/mol
IUPAC Name tert-butyl N-[(5S)-5-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-6-oxohexyl]carbamate
Standard InChI InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1
Standard InChI Key BSFFWLJHCCBOPN-QARUCVQPSA-N
Isomeric SMILES CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

The compound tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl and several functional groups that enhance its biological activity. This compound is primarily utilized in research settings and has not been approved for general pharmaceutical use.

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps, often requiring careful control of reaction conditions to maximize yield and purity. Common methods include:

  • Assembly of the Main Chain: This involves linking the cyclohexyl component with the propanamido and carbamoyl groups.

  • Introduction of the Fmoc Group: This step is crucial for protecting the amino group during synthesis.

  • Attachment of the Quinolin-7-yl Carbamoyl Group: This enhances the compound's biological activity.

Biological Activity and Potential Applications

This compound exhibits promising biological activities, particularly in the fields of oncology and as an anti-inflammatory agent. Its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in disease pathways. Research indicates that derivatives of similar structures have shown efficacy against various cancer cell lines and may possess anti-tumor properties.

Application AreaPotential Use
OncologyAnti-tumor properties
Anti-inflammatoryTargeting inflammatory pathways
Drug DiscoveryLead compound for designing new therapeutics

Interaction Studies

Interaction studies using this compound focus on its binding affinity to various biological targets, including enzymes involved in metabolic pathways and receptors associated with disease states. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to elucidate these interactions. Preliminary findings suggest that the compound may exhibit selective binding properties that could be harnessed for therapeutic purposes.

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